molecular formula C21H19ClFNO4 B12160677 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12160677
M. Wt: 403.8 g/mol
InChI Key: WOXCYOFWPJLTAN-HTXNQAPBSA-N
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Description

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorobenzoyl, fluorophenyl, hydroxy, and methoxypropyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxybutyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClFNO4

Molecular Weight

403.8 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H19ClFNO4/c1-28-12-4-11-24-18(15-5-2-3-6-16(15)23)17(20(26)21(24)27)19(25)13-7-9-14(22)10-8-13/h2-3,5-10,18,25H,4,11-12H2,1H3/b19-17+

InChI Key

WOXCYOFWPJLTAN-HTXNQAPBSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3F

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F

Origin of Product

United States

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